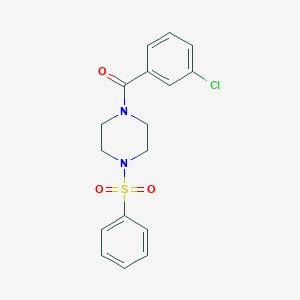![molecular formula C23H30N2O3S B248499 1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B248499.png)
1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine, also known as MPS or 4-MeO-DICP, is a piperazine derivative that has gained significant attention in the scientific research community due to its potential therapeutic applications. MPS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 441.6 g/mol.
作用機序
The exact mechanism of action of 1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. This dual action may contribute to its anxiolytic and antidepressant effects.
Biochemical and physiological effects:
Studies have shown that 1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine can alter the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It has also been shown to increase neurogenesis in the hippocampus, which may contribute to its antidepressant effects.
実験室実験の利点と制限
One advantage of using 1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine in laboratory experiments is its relatively low toxicity compared to other psychoactive compounds. However, its potency and limited solubility in water may present challenges in experimental design.
将来の方向性
There are several areas of future research that could be explored with 1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine. One potential avenue is the development of more selective agonists and antagonists at the 5-HT1A and 5-HT2A receptors, which could help to elucidate the exact mechanism of action of 1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine. Additionally, further studies could investigate the potential therapeutic applications of 1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine in other neuropsychiatric disorders, such as schizophrenia and bipolar disorder.
合成法
The synthesis of 1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine involves the reaction of 1-(4-methoxyphenyl)sulfonyl-4-(4-phenylcyclohexyl)piperazine with a suitable reagent such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, and the product is isolated through filtration and recrystallization.
科学的研究の応用
1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the use of 1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine as a potential treatment for depression and anxiety disorders. 1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine has been shown to have anxiolytic and antidepressant effects in animal models, and there is evidence to suggest that it may act through modulation of the serotonin and dopamine systems in the brain.
特性
製品名 |
1-[(4-Methoxyphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine |
|---|---|
分子式 |
C23H30N2O3S |
分子量 |
414.6 g/mol |
IUPAC名 |
1-(4-methoxyphenyl)sulfonyl-4-(4-phenylcyclohexyl)piperazine |
InChI |
InChI=1S/C23H30N2O3S/c1-28-22-11-13-23(14-12-22)29(26,27)25-17-15-24(16-18-25)21-9-7-20(8-10-21)19-5-3-2-4-6-19/h2-6,11-14,20-21H,7-10,15-18H2,1H3 |
InChIキー |
ROXMBDRFJORDAY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 |
正規SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Isonicotinoyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B248418.png)
methanone](/img/structure/B248419.png)
![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-(3-methoxy-phenyl)-methanone](/img/structure/B248423.png)
![[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B248425.png)
![(2,3-Dimethoxy-phenyl)-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-methanone](/img/structure/B248426.png)
![2-(4-Chloro-phenoxy)-1-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-ethanone](/img/structure/B248427.png)

![3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one](/img/structure/B248431.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methylcyclohexyl)piperazine](/img/structure/B248434.png)

![9-ethyl-3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B248437.png)

